Technical Guide: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid
Technical Guide: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid
A Critical Intermediate for Heterocyclic Drug Design and Prodrug Strategies
Executive Summary
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), also known as 4-carboxybenzamidoxime , is a pivotal synthetic intermediate in medicinal chemistry.[1] Its primary utility lies in its role as a stable, reactive precursor for the construction of 1,2,4-oxadiazole rings —a privileged scaffold in modern drug discovery. Furthermore, the compound serves as a model substrate for amidoxime prodrug strategies , designed to enhance the oral bioavailability of polar amidine-based therapeutics.
This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and application in developing bioisosteric drug candidates.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid |
| Common Synonyms | 4-Carboxybenzamidoxime; 4-Amidinobenzoic acid oxime |
| CAS Number | 23610-05-1 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Stereochemistry | (Z)-isomer (stabilized by intramolecular H-bonding) |
| pKa | ~3.5 (COOH), ~11.0 (Amidoxime OH) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Structural Significance
The molecule features two distinct functional handles:[1]
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Carboxylic Acid (Position 1): Allows for further coupling (e.g., amide coupling) or serves as a polar anchor.[1]
-
Amidoxime Group (Position 4): A bidentate nucleophile capable of reacting with electrophiles (acyl chlorides, anhydrides) to form heterocycles.[1] The (Z)-configuration is thermodynamically favored due to an intramolecular hydrogen bond between the oxime oxygen and the amino hydrogen.
Core Application: Synthesis of 1,2,4-Oxadiazoles
The most significant application of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is its use as a building block for 3,5-disubstituted-1,2,4-oxadiazoles .[1]
Why 1,2,4-Oxadiazoles?
In drug design, the 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.[2] It offers:
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Metabolic Stability: Resistant to hydrolysis by esterases and peptidases.
-
Improved Lipophilicity: Often enhances membrane permeability compared to the parent amide.
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Geometry: Mimics the spatial arrangement of peptide bonds.
Reaction Mechanism
The transformation involves two key steps:
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O-Acylation: The amidoxime oxygen attacks an acylating agent (e.g., acid chloride or anhydride).[1]
-
Cyclodehydration: Heating facilitates ring closure with the elimination of water.
Figure 1: Synthetic pathway from nitrile precursor to the bioactive 1,2,4-oxadiazole scaffold.[1]
Secondary Application: Amidoxime Prodrug Moiety
While primarily a synthetic intermediate, the functional group present in this compound represents a critical strategy in prodrug design.[1]
The Problem: Amidine Bioavailability
Many serine protease inhibitors (e.g., thrombin inhibitors) contain highly basic amidine groups (pKa ~11-12), which are protonated at physiological pH.[1] This charge prevents passive diffusion across the intestinal membrane, resulting in poor oral bioavailability.
The Solution: Amidoxime Masking
Converting the amidine to an amidoxime (as seen in this benzoic acid derivative) reduces the basicity (pKa ~5-6), making the molecule neutral at intestinal pH and significantly improving absorption.[1]
In Vivo Activation: Once absorbed, the amidoxime is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system found in the liver and kidneys.[1]
Figure 2: The metabolic activation pathway of amidoxime prodrugs.[1]
Experimental Protocols
Protocol A: Synthesis of 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid
Based on optimized procedures for high purity (Ref 1, 3).
Reagents:
-
4-Cyanobenzoic acid (1.0 eq)[1]
-
Hydroxylamine hydrochloride (2.0 eq)[1]
-
Potassium carbonate (1.5 eq)[1]
-
8-Hydroxyquinoline (0.1 eq) – Critical additive to prevent amide side-products.
-
Solvent: Ethanol/Water (5:2 v/v)
Procedure:
-
Dissolution: Dissolve 4-cyanobenzoic acid in the Ethanol/Water mixture.
-
Addition: Add Hydroxylamine HCl and Potassium Carbonate.
-
Catalysis: Add 8-Hydroxyquinoline. This chelating agent suppresses the formation of the primary amide (4-carbamoylbenzoic acid) by sequestering trace metals that catalyze hydration.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC for the disappearance of the nitrile peak.
-
Isolation: Cool to room temperature. Dilute with water to precipitate the product.
-
Filtration: Filter the white/off-white solid and wash with cold water.
-
Drying: Dry under vacuum at 45°C.
-
Yield: Typically >90%.
Protocol B: General Conversion to 1,2,4-Oxadiazole Derivative
Reagents:
-
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (1.0 eq)[1]
-
Carboxylic Acid Anhydride (e.g., Acetic Anhydride) (Excess)[1]
-
Pyridine (Catalytic)[3]
Procedure:
-
Suspend the amidoxime in the anhydride.
-
Add catalytic pyridine.
-
Heat to 100–110°C for 2–4 hours.
-
Pour the reaction mixture into ice water.
-
The 1,2,4-oxadiazole product will precipitate. Filter and recrystallize from ethanol.
References
-
ChemicalBook. (n.d.). 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. Retrieved from
-
Vereshchagin, A. N., et al. (2025).[1] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9644611, Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Retrieved from [1]
- Clement, B. (2002). Reduction of N-hydroxylated compounds: enzymes and mechanisms. Drug Metabolism Reviews, 34(3), 565-579.
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]
- 3. chemimpex.com [chemimpex.com]
